Cleomiscosin C

Overview

Description

Cleomiscosin C is a natural product isolated from the marine sponge Cleomiscosin sp. It is an important member of the class of polyketide natural products, which have been studied for their potential applications in medicine and agriculture. This compound has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic activities. This review will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research into this compound.

Scientific Research Applications

Pharmacological Potential : Cleomiscosin C has potential applications in pharmacology, particularly due to its anti-inflammatory properties and capacity for designing improved inhibitors (Kuboki et al., 2008).

Hepatoprotective Properties : The cleomiscosins, including this compound, are crucial in natural drug discovery for their liver-protective properties, which are determined through spectroscopic techniques like UV, IR, MS, and NMR (Begum, 2013).

Anti-Inflammatory Activity : Studies have indicated that this compound possesses anti-inflammatory activity, making it a candidate for the design of anti-inflammatory agents. It has shown effects comparable to vitamin E in inhibiting lipid peroxidation (Meena et al., 2011).

Immunomodulatory Activity : This compound has been found to enhance immune function by increasing white blood cell count and affecting other immune responses (Bawankule et al., 2007).

Anticancer Potential : this compound, along with other cleomiscosins, has shown potential as an anticancer agent, particularly in plant-derived cancer treatments (Arisawa et al., 1984).

Antimicrobial Properties : There is evidence to support the antimicrobial properties of this compound, justifying its use in traditional medicine systems (Dhanalakshmi et al., 2011).

Inhibition of Phosphodiesterase Enzyme : this compound also shows inhibitory activity against the phosphodiesterase enzyme, suggesting its potential in therapeutic applications (Malik et al., 2003).

Mechanism of Action

Target of Action

Cleomiscosin C primarily targets Low-Density Lipoprotein (LDL) and Apolipoprotein B-100 (apoB-100) . LDL is a type of lipoprotein that carries cholesterol in the blood, and apoB-100 is a protein that is part of the LDL molecule. Both play crucial roles in the development of atherosclerosis, a disease where plaque builds up inside arteries .

Mode of Action

This compound interacts with its targets by inhibiting LDL oxidation mediated by either catalytic copper ions (Cu2+) or free radicals . It also protects apoB-100 against Cu2±induced fragmentation . The compound’s interaction with these targets results in a dose-dependent inhibition of LDL oxidation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of LDL. This process is a key step in the development of atherosclerosis. By inhibiting LDL oxidation, this compound can potentially disrupt this pathway and its downstream effects, which include the formation of foam cells and plaque in the arteries .

Pharmacokinetics

The compound’s ability to inhibit ldl oxidation suggests that it may have a bioavailability sufficient to exert its effects in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of LDL oxidation and the protection of apoB-100 against fragmentation . These effects could potentially reduce the risk of atherosclerosis, a disease characterized by the buildup of plaque in the arteries .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of copper ions and free radicals can affect the compound’s ability to inhibit LDL oxidation . .

Biochemical Analysis

Biochemical Properties

Cleomiscosin C has been found to exhibit antioxidant activity . It dose-dependently inhibits LDL oxidation mediated by either catalytic copper ions (Cu2+) or free radicals generated with the azo compound 2,2’-azobis-(2-amidinopropane)dihydrochloride (AAPH) . This suggests that this compound could interact with enzymes, proteins, and other biomolecules involved in oxidative processes.

Cellular Effects

This compound has been shown to have significant protective effects against oxidative stress in cells . It protects apolipoprotein B-100 (apoB-100) against Cu2±induced fragmentation . This suggests that this compound could influence cell function by preventing oxidative damage to important cellular components, such as proteins involved in lipid transport.

Molecular Mechanism

The molecular mechanism of this compound’s action is likely related to its antioxidant activity. It may exert its effects at the molecular level by binding to and neutralizing reactive oxygen species (ROS), thereby preventing these molecules from causing oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, its antioxidant activity suggests that it could have long-term effects on cellular function by providing ongoing protection against oxidative stress .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limited. Given its antioxidant activity, it is plausible that its effects could vary with different dosages, with potential threshold effects observed at lower dosages and possible toxic or adverse effects at high doses .

Metabolic Pathways

Given its antioxidant activity, it may interact with enzymes or cofactors involved in oxidative stress response pathways .

Subcellular Localization

Given its antioxidant activity, it may be localized to areas of the cell where oxidative stress is most likely to occur, such as the mitochondria .

properties

IUPAC Name |

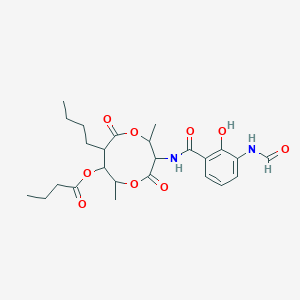

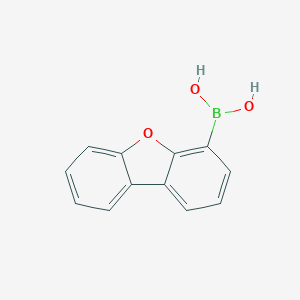

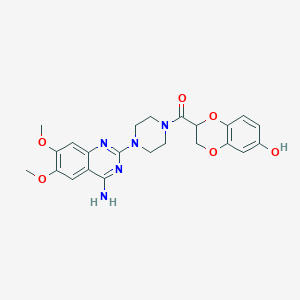

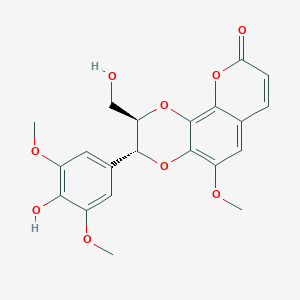

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXPCBAETDEQAX-CRAIPNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.